N,N'-Di-tert-butyl-1,1-dimethoxysilanediamine
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Overview
Description
N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine: is an organosilicon compound characterized by the presence of two tert-butyl groups and two methoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine typically involves the reaction of tert-butylamine with a silicon-containing precursor under controlled conditions. One common method involves the reaction of tert-butylamine with dimethoxydichlorosilane in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene .
Industrial Production Methods: Industrial production of N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine involves its ability to interact with various molecular targets through its silicon center. The compound can form stable complexes with metals and other substrates, facilitating catalytic processes. The tert-butyl and methoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
N,N’-Di-tert-butylethylenediamine: Similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
N,N-Dimethylformamide di-tert-butyl acetal: Contains tert-butyl groups but differs in the presence of a formamide moiety.
Uniqueness: N,N’-Di-tert-butyl-1,1-dimethoxysilanediamine is unique due to the presence of both tert-butyl and methoxy groups attached to a silicon atom. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
116077-48-6 |
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Molecular Formula |
C10H26N2O2Si |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
N-[(tert-butylamino)-dimethoxysilyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H26N2O2Si/c1-9(2,3)11-15(13-7,14-8)12-10(4,5)6/h11-12H,1-8H3 |
InChI Key |
WKVNAAFAORRIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[Si](NC(C)(C)C)(OC)OC |
Origin of Product |
United States |
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